Product packaging for 5-Amino-2-oxovaleric acid hydrochloride(Cat. No.:CAS No. 80028-67-7)

5-Amino-2-oxovaleric acid hydrochloride

Cat. No.: B12717015
CAS No.: 80028-67-7
M. Wt: 167.59 g/mol
InChI Key: RWBGDXQNRIAGLL-UHFFFAOYSA-N
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Description

Precision in Chemical Nomenclature: 5-Amino-2-oxovaleric Acid (5-Amino-2-oxopentanoic Acid) and its Hydrochloride Salt

5-Amino-2-oxovaleric acid, systematically named 5-amino-2-oxopentanoic acid, is an alpha-keto acid derivative of valeric acid. bovinedb.ca The structure consists of a five-carbon chain with a carboxylic acid group at position 1, a ketone group at position 2, and an amino group at position 5. nih.gov This compound is also known by synonyms such as alpha-keto-delta-aminopentanoate and 2-oxo-5-amino-pentanoate. foodb.ca

The hydrochloride salt form, 5-Amino-2-oxovaleric acid hydrochloride, is created by the reaction of 5-amino-2-oxovaleric acid with hydrochloric acid. This process protonates the amino group, forming an ammonium (B1175870) salt. This salt form often enhances the stability and solubility of the amino acid, making it more suitable for use in various research applications. While much of the biochemical literature focuses on the base compound, the hydrochloride salt is a common and practical formulation for laboratory use. google.comchemspider.com

It is crucial to distinguish 5-Amino-2-oxovaleric acid from its isomer, 5-aminolevulinic acid (5-amino-4-oxopentanoic acid or δ-ALA). wikipedia.orgnih.gov While both are five-carbon amino acids, the position of the oxo (ketone) group differs, leading to distinct chemical properties and biological roles. 5-Amino-2-oxovaleric acid has the ketone at the alpha-carbon (C2), whereas 5-aminolevulinic acid has it at the delta-carbon (C4). nih.govnih.gov

Table 1: Chemical Properties of 5-Amino-2-oxopentanoic Acid

Property Value Source
Molecular Formula C5H9NO3 nih.gov
Molecular Weight 131.13 g/mol nih.gov
IUPAC Name 5-amino-2-oxopentanoic acid foodb.ca
Synonyms 2-oxo-5-amino-pentanoate, alpha-keto-delta-aminopentanoate foodb.ca

| Classification | Short-chain keto acid | bovinedb.ca |

Table 2: Properties of 5-Aminovaleric Acid Hydrochloride

Property Value Source
Molecular Formula C5H12ClNO2 chemspider.com
Average Mass 153.606 Da chemspider.com

| Monoisotopic Mass | 153.055656 Da | chemspider.com |

Foundational Role as a Key Metabolite in Biological Systems

5-Amino-2-oxovaleric acid is a naturally occurring metabolite found in living organisms, from bacteria to humans. In humans and cattle, it is recognized as a participant in the metabolism of the amino acids D-arginine and D-ornithine. bovinedb.ca The metabolic pathways of amino acids are fundamental to numerous physiological processes, including energy production, protein synthesis, and the generation of signaling molecules. nih.govyoutube.com

The biosynthesis of 5-amino-2-oxopentanoic acid can occur from D-ornithine through the enzymatic action of D-amino-acid oxidase. Amino acid catabolism, the breakdown of amino acids, is a critical component for metabolic control of various biological functions. nih.gov The carbon skeletons of amino acids can be converted into key metabolic intermediates that enter central pathways like the Krebs cycle for energy generation or gluconeogenesis for glucose synthesis. youtube.comwikilectures.eu

While extensive research has focused on other alpha-keto acids, the specific roles of 5-amino-2-oxovaleric acid in broader metabolic regulation and its potential as a biomarker or therapeutic precursor are areas of ongoing investigation. Its structural similarity to other significant metabolites suggests a potential for interaction with various enzymes and metabolic pathways. For instance, the metabolism of amino acids is intricately linked to the generation of neurotransmitters and the regulation of immune responses. nih.govnih.gov

Table 3: Research Findings on the Metabolic Significance of 5-Amino-2-oxopentanoic Acid

Research Area Finding Organism/System Source
Metabolic Pathway Involvement Participates in D-arginine and D-ornithine metabolism. Humans, Cattle bovinedb.ca
Biosynthesis Can be biosynthesized from D-ornithine via D-amino-acid oxidase. Living organisms
General Amino Acid Metabolism Amino acids are precursors for glucose, ATP, fatty acids, and other biomolecules. General nih.gov

| Amino Acid Catabolism | A key element for the metabolic control of different biological processes. | General | nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10ClNO3 B12717015 5-Amino-2-oxovaleric acid hydrochloride CAS No. 80028-67-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

80028-67-7

Molecular Formula

C5H10ClNO3

Molecular Weight

167.59 g/mol

IUPAC Name

5-amino-2-oxopentanoic acid;hydrochloride

InChI

InChI=1S/C5H9NO3.ClH/c6-3-1-2-4(7)5(8)9;/h1-3,6H2,(H,8,9);1H

InChI Key

RWBGDXQNRIAGLL-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)C(=O)O)CN.Cl

Origin of Product

United States

Intracellular Metabolic Networks and Biosynthetic/catabolic Pathways of 5 Amino 2 Oxovaleric Acid

Biosynthesis of 5-Amino-2-oxovaleric Acid

The formation of 5-Amino-2-oxovaleric acid is primarily achieved through specific enzymatic reactions that act on amino acid precursors. These pathways are crucial for processing D-isomers of amino acids and integrating them into the cell's metabolic framework.

The principal route for the biosynthesis of 5-Amino-2-oxovaleric acid involves the direct enzymatic conversion of D-Ornithine. This reaction is a classic example of oxidative deamination, a fundamental process in amino acid catabolism. The enzyme responsible, D-amino acid oxidase, specifically targets the D-enantiomer of ornithine, initiating its conversion into the corresponding α-keto acid.

D-amino acid oxidase (DAAO) is a flavoenzyme containing Flavin Adenine Dinucleotide (FAD) that catalyzes the stereospecific oxidative deamination of D-amino acids. nih.govfrontiersin.org The reaction mechanism involves the oxidation of the D-amino acid to an imino acid, with the concomitant reduction of the FAD cofactor. nih.gov This imino acid intermediate is unstable in aqueous solution and undergoes spontaneous, non-enzymatic hydrolysis to yield the corresponding α-keto acid and ammonia (B1221849). nih.gov The reduced flavoenzyme (FADH₂) is then reoxidized by molecular oxygen, generating hydrogen peroxide as a byproduct. nih.govfrontiersin.org

In the specific case of D-Ornithine, DAAO catalyzes its conversion to 5-amino-2-imino-valeric acid, which then hydrolyzes to form 5-Amino-2-oxovaleric acid and ammonia. nih.gov This function positions DAAO as a key enzyme in the catabolism of D-amino acids, playing a role in detoxification and the regulation of specific D-amino acids that have physiological functions. nih.govwikipedia.org

Table 1: Key Properties of D-Amino Acid Oxidase (DAAO)

Property Description Source
Enzyme Class Oxidoreductase (EC 1.4.3.3) nih.gov
Cofactor Flavin Adenine Dinucleotide (FAD) nih.govfrontiersin.org
General Reaction D-amino acid + H₂O + O₂ → α-keto acid + NH₃ + H₂O₂ nih.gov
Substrate Specificity Shows preference for neutral D-amino acids. wikipedia.org wikipedia.org
Physiological Role Catabolism and detoxification of D-amino acids, regulation of D-serine levels in the brain. nih.govwikipedia.org nih.govwikipedia.org

Transamination is a fundamental biochemical reaction involving the transfer of an amino group from an amino acid to an α-keto acid. wikipedia.orgyoutube.com This process, catalyzed by enzymes known as aminotransferases or transaminases, is crucial for both the synthesis of non-essential amino acids and the degradation of most amino acids. wikipedia.orgtaylorandfrancis.com These enzymes require pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6, as a coenzyme to facilitate the transfer of the amino group. wikipedia.orgyoutube.com

The reaction mechanism is reversible and proceeds in two stages. wikipedia.orgnih.gov First, the amino acid substrate transfers its amino group to the PLP coenzyme on the enzyme, forming the corresponding α-keto acid and a modified, aminated enzyme (PMP). nih.gov In the second stage, the amino group is transferred from the PMP to a new α-keto acid acceptor, regenerating the original PLP-enzyme complex and forming a new amino acid. nih.gov While the direct synthesis of 5-Amino-2-oxovaleric acid via transamination is not extensively detailed, the reverse reaction—the formation of an amino acid from it—is a theoretical possibility, highlighting the central role of transamination in the interconversion of amino and keto acids. wikipedia.orgnih.gov

Role as an Intermediate in Amino Acid Interconversions

Beyond its biosynthesis, 5-Amino-2-oxovaleric acid is positioned as an intermediate in metabolic pathways that interconvert different amino acids, underscoring the interconnectedness of amino acid metabolism.

Proline can be synthesized from two main precursors: glutamate (B1630785) and ornithine. researchgate.netnih.gov Both biosynthetic routes converge on a common intermediate, Δ1-pyrroline-5-carboxylate (P5C). researchgate.netnih.govresearchgate.net The conversion of ornithine to P5C is catalyzed by the mitochondrial enzyme ornithine aminotransferase (OAT). researchgate.netresearchgate.net This enzyme transfers the δ-amino group from ornithine to α-ketoglutarate, producing glutamate-γ-semialdehyde, which spontaneously cyclizes to form P5C. researchgate.net Subsequently, P5C is reduced to proline by the enzyme pyrroline-5-carboxylate reductase (PYCR). researchgate.netresearchgate.net This pathway is a critical route for producing proline, an amino acid essential for protein synthesis and cellular stress responses. nih.gov

Table 2: Key Metabolites in the Ornithine to Proline Pathway

Metabolite Role Source
L-Ornithine Precursor for proline biosynthesis. researchgate.netnih.gov
α-Ketoglutarate Amino group acceptor in the OAT reaction. researchgate.net
Δ1-Pyrroline-5-carboxylate (P5C) Common intermediate in proline synthesis from both ornithine and glutamate. researchgate.netnih.govresearchgate.net
L-Proline Final product of the pathway, essential for protein synthesis. nih.gov

The metabolism of D-arginine and D-ornithine is closely linked to the formation of 5-Amino-2-oxovaleric acid. D-ornithine serves as a direct substrate for D-amino acid oxidase (DAAO), which converts it into 5-Amino-2-oxovaleric acid through oxidative deamination. nih.gov Arginine and ornithine metabolism are tightly interconnected, with arginine being catabolized to ornithine by the enzyme arginase. nih.govnih.gov This link implies that the metabolic breakdown of D-arginine can proceed through its conversion to D-ornithine, which is then acted upon by DAAO. Therefore, 5-Amino-2-oxovaleric acid emerges as a key catabolic intermediate in the metabolic pathways of both D-ornithine and D-arginine. This role is significant in contexts where D-amino acids are present and require processing by the cell.

Catabolic Fates and Degradation Pathways of 5-Amino-2-oxovaleric Acid

5-Amino-2-oxovaleric acid, also known as L-glutamate-γ-semialdehyde (GSA), is a key intermediate in amino acid metabolism. Its formation and subsequent transformations are integral to the breakdown of specific amino acids and are subject to both enzymatic and spontaneous chemical changes within the cellular environment.

Formation as a Breakdown Product of D-Proline Metabolism

The catabolism of D-proline can lead to the formation of 5-amino-2-oxovaleric acid through the action of specific enzymes. D-amino acid oxidase (DAO), a flavoenzyme, is known to catalyze the oxidative deamination of various D-amino acids, including D-proline nih.govmdpi.com. In this process, D-proline is oxidized to an imino acid intermediate.

The enzyme D-proline dehydrogenase also plays a role in the breakdown of D-proline. This enzyme catalyzes the oxidation of D-proline to Δ¹-pyrroline-2-carboxylate wikipedia.org. This intermediate is unstable in aqueous solution and is believed to undergo spontaneous hydrolysis to an open-chain product. While not explicitly named 5-amino-2-oxovaleric acid in all literature, the resulting α-keto acid from the deamination of a five-carbon amino acid like proline would structurally correspond to it.

The enzymatic activity of D-amino acid oxidase on D-proline has been observed in various organisms, including the amphibian Xenopus laevis, where its activity increases during metamorphosis nih.gov. This suggests a regulated physiological role for D-proline catabolism.

EnzymeSubstrateProductCofactorReference
D-Amino Acid OxidaseD-ProlineImino Acid IntermediateFAD nih.govmdpi.com
D-Proline DehydrogenaseD-ProlineΔ¹-Pyrroline-2-carboxylateFAD wikipedia.org

Spontaneous Chemical Transformations in Biological Milieus

5-Amino-2-oxovaleric acid (as glutamate-γ-semialdehyde) is a chemically reactive molecule that can undergo spontaneous, non-enzymatic transformations under physiological conditions. The most significant of these is its intramolecular cyclization.

The open-chain aldehyde form, glutamate-γ-semialdehyde, exists in a rapid, non-enzymatic equilibrium with its cyclic imine form, Δ¹-pyrroline-5-carboxylate (P5C) nih.gov. This equilibrium is pH-dependent. The cyclic P5C form is favored at a pH above approximately 6.5. This spontaneous interconversion is a critical feature of proline metabolism, connecting the catabolic and biosynthetic pathways.

In addition to cyclization, the aldehyde group of glutamate-γ-semialdehyde can potentially undergo other chemical reactions. For instance, under laboratory conditions, it can be reduced to 2-hydroxy-5-aminovaleric acid using a reducing agent like sodium borohydride (B1222165) wikipedia.org. While this specific reaction may not occur spontaneously in a biological setting, it highlights the reactivity of the aldehyde functional group. The inherent reactivity of aldehydes means that glutamate-γ-semialdehyde could potentially participate in other non-enzymatic reactions within the cell, such as forming Schiff bases with other amine-containing molecules.

TransformationReactantProductConditionsReference
Spontaneous Cyclization/OpeningGlutamate-γ-semialdehydeΔ¹-Pyrroline-5-carboxylatepH-dependent equilibrium nih.gov
Chemical Reduction (Lab)Glutamate-γ-semialdehyde2-Hydroxy-5-aminovaleric acidSodium borohydride wikipedia.org

Enzymological Characterization and Mechanistic Studies of 5 Amino 2 Oxovaleric Acid Transformations

Functional Analysis of Enzymes Interacting with 5-Amino-2-oxovaleric Acid

The functional analysis of enzymes that recognize 5-amino-2-oxovaleric acid or its metabolic precursors reveals a fascinating interplay between substrate specificity and metabolic context. These enzymes are key to connecting the urea (B33335) cycle, proline metabolism, and the tricarboxylic acid (TCA) cycle.

D-Ornithine:2-oxoglutarate aminotransferase, systematically named D-alanine:2-oxoglutarate aminotransferase and more broadly classified as D-amino-acid transaminase, belongs to the transferase family (EC 2.6.1.21). genome.jp This enzyme is a pyridoxal-phosphate (PLP) dependent protein. genome.jp Its primary characterized function is the catalysis of the reaction: D-alanine + 2-oxoglutarate ⇌ pyruvate (B1213749) + D-glutamate. genome.jp

Enzymes of this class, particularly from thermophilic Bacillus species, exhibit broad substrate specificity. They can act on a variety of D-amino acids as amino donors, with D-alanine and D-2-aminobutyrate being among the most effective. genome.jpexpasy.org Similarly, they can utilize several 2-oxo acids as amino group acceptors, with 2-oxoglutarate and 2-oxobutyrate being preferred. genome.jpexpasy.org Given its designation, the enzyme is expected to act on D-ornithine, transferring its δ-amino group to an acceptor like 2-oxoglutarate. This reaction would yield D-glutamate and glutamate-5-semialdehyde, which exists in equilibrium with its cyclic form, Δ1-pyrroline-5-carboxylate (P5C). The direct product of D-ornithine transamination at the alpha-amino group would be 5-amino-2-oxovaleric acid. The enzyme's activity is integral to pathways of D-amino acid metabolism. genome.jp

While EC 2.6.1.21 focuses on D-isomers, the more extensively studied enzyme acting on the L-isomer of ornithine is Ornithine δ-aminotransferase (OAT, EC 2.6.1.13). OAT is a mitochondrial enzyme that catalyzes the transfer of the δ-amino group of L-ornithine to 2-oxoglutarate, producing L-glutamate-γ-semialdehyde (GSA) and L-glutamate. nih.govnih.gov GSA spontaneously cyclizes to form P5C, placing OAT at a critical juncture between arginine, proline, and glutamate (B1630785) metabolism. nih.gov

Aminotransferases are a large family of PLP-dependent enzymes that catalyze the reversible transfer of an amino group between an amino acid and a keto acid. nih.gov Their ability to recognize and bind two different substrates (an amino donor and a keto acceptor) is fundamental to their function. nih.gov This dual recognition is achieved through specific structural features within the enzyme's active site. nih.gov

The substrate specificity of these enzymes can be broad or narrow. For instance, branched-chain amino acid aminotransferases (BCATs) can act on several related amino acids like valine, isoleucine, and leucine. wikipedia.org In contrast, other enzymes are highly specific. The specificity is often determined by subtle changes in the active site, where even a single amino acid substitution can dramatically alter catalytic efficiency towards a particular substrate. frontiersin.org

The catalytic activity of these enzymes is typically described using Michaelis-Menten kinetics, with parameters such as the Michaelis constant (Kₘ) indicating substrate binding affinity and the catalytic rate constant (k꜀ₐₜ) representing the turnover number. The ratio k꜀ₐₜ/Kₘ defines the catalytic efficiency of the enzyme.

Table 1: Substrate Specificity of Relevant Aminotransferases
Enzyme (EC Number)Primary Amino Donor(s)Primary Amino Acceptor(s)Metabolic Pathway
D-Amino-acid transaminase (EC 2.6.1.21)D-alanine, D-2-aminobutyrate, other D-amino acids genome.jpexpasy.org2-oxoglutarate, 2-oxobutyrate genome.jpexpasy.orgD-Amino acid metabolism genome.jp
Ornithine δ-aminotransferase (OAT) (EC 2.6.1.13)L-ornithine nih.govnih.gov2-oxoglutarate nih.govnih.govArginine and proline metabolism nih.gov
5-Aminovalerate transaminase (GabT) (EC 2.6.1.19)5-Aminopentanoate (5-aminovalerate) wikipedia.org2-oxoglutarate wikipedia.orgLysine (B10760008) degradation wikipedia.org
Table 2: Example Kinetic Parameters of a Branched-Chain Aminotransferase
EnzymeSubstrate (Amino Acceptor)Kₘ (mM)Vₘₐₓ (U/mg)Catalytic Efficiency (k꜀ₐₜ/Kₘ) Reference
T. tenax BCATα-ketoglutarate1.1 ± 0.1180 ± 5High efficiency frontiersin.org
α-ketoglutarate (G104S mutant)22 ± 510 ± 1370-fold lower efficiency frontiersin.org

Detailed Reaction Mechanisms and Enzyme-Cofactor Interactions

The catalytic cycle of aminotransferases is a well-characterized process that proceeds via a "ping-pong bi-bi" kinetic mechanism. nih.gov This mechanism involves two distinct half-reactions where the enzyme shuttles the amino group from the donor to the acceptor via its PLP cofactor. nih.govwikipedia.org

The transamination reaction begins with the amino acid substrate binding to the PLP-bound enzyme. A key step in the mechanism is the removal of a proton from the Cα atom of the amino acid substrate. youtube.com This proton transfer is facilitated by a general base in the active site, often the ε-amino group of the same lysine residue that initially holds the PLP cofactor. youtube.com

This deprotonation results in the formation of a carbanionic intermediate, which is stabilized by resonance. quizlet.com The PLP cofactor acts as an "electron sink," delocalizing the negative charge through its conjugated π-system. quizlet.comquizlet.com This delocalization is critical for lowering the activation energy of the reaction. The resulting structure is known as a quinonoid intermediate. youtube.com Reprotonation at the C4' atom of the cofactor, followed by hydrolysis, releases the α-keto acid product and leaves the enzyme in its aminated form, pyridoxamine-5'-phosphate (PMP). wikipedia.org The second half-reaction is the reverse of the first, where a keto acid acceptor binds, and the process is reversed to form a new amino acid and regenerate the PLP-enzyme complex. nih.gov The entire process involves a carefully orchestrated flow of electrons and protons, often mediated by water molecules or active site residues. masterorganicchemistry.comnih.gov

Pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, is an essential cofactor for virtually all aminotransferases. wikipedia.orgdrugbank.com Its function is central to the catalytic mechanism. In the absence of a substrate, the aldehyde group of PLP forms a Schiff base (an internal aldimine) with the ε-amino group of a specific lysine residue in the enzyme's active site. quizlet.comdrugbank.com

When an amino acid substrate enters the active site, it undergoes a transimination reaction. The substrate's α-amino group displaces the lysine's amino group, forming a new Schiff base (an external aldimine) with the PLP cofactor. drugbank.com This binding positions the substrate for catalysis.

The key roles of PLP include:

Covalent Binding: Forming a stable but reversible link to both the enzyme and the substrate via a Schiff base. quizlet.com

Electron Sink: The electrophilic pyridine (B92270) ring of PLP stabilizes the carbanionic intermediates formed during the reaction by delocalizing the electron pair, which is crucial for facilitating the bond cleavages and formations. quizlet.comquizlet.com

Stereoelectronic Control: The planarity of the PLP-substrate complex helps to orient the bonds for efficient catalysis.

Following the transfer of the amino group, PLP is transiently converted to pyridoxamine-5'-phosphate (PMP) before being regenerated at the end of the catalytic cycle. wikipedia.org

Comparative Enzymatic Pathways in Prokaryotic and Eukaryotic Organisms

The metabolic pathways that produce and consume 5-amino-2-oxovaleric acid (via its precursors GSA/P5C) show significant differences between prokaryotic and eukaryotic organisms, particularly in their regulation and enzyme organization. nih.gov

In most eukaryotes, the enzymes for proline biosynthesis from glutamate are located in the cytoplasm or chloroplasts, while the enzymes for proline catabolism back to glutamate are sequestered in the mitochondria. researchgate.net This spatial separation allows for independent regulation of anabolic and catabolic fluxes. Proline degradation involves two separate, monofunctional enzymes: proline dehydrogenase (PRODH) and P5C dehydrogenase (P5CDH), which convert proline to P5C and then to glutamate. nih.govresearchgate.net

In contrast, many Gram-negative bacteria, such as Escherichia coli, employ a more streamlined system. Here, the PRODH and P5CDH activities are fused into a single, large bifunctional polypeptide called Proline Utilization A (PutA). nih.gov This fusion is thought to enhance efficiency by channeling the P5C/GSA intermediate directly from the first active site to the second, preventing its release and potential entry into competing pathways or toxic side reactions. nih.gov Gram-positive bacteria, like eukaryotes, typically have two separate monofunctional enzymes. nih.gov

The synthesis of P5C from ornithine via ornithine aminotransferase (OAT) serves as an alternative biosynthetic route in both prokaryotes and eukaryotes, linking the urea cycle with proline synthesis. researchgate.netresearchgate.net Furthermore, certain prokaryotic pathways for lysine degradation, such as in Pseudomonas putida and Corynebacterium glutamicum, generate related C5 compounds like 5-aminovalerate, which is then converted by 5-aminovalerate transaminase (GabT) and glutarate semialdehyde dehydrogenase (GabD). researchgate.netnih.gov

Table 3: Comparison of Proline Catabolism Pathways Involving P5C/GSA
FeatureEukaryotesGram-Negative Bacteria (e.g., E. coli)Gram-Positive Bacteria
Enzyme OrganizationTwo separate, monofunctional enzymes (PRODH, P5CDH) nih.govBifunctional fusion protein (PutA) nih.govTwo separate, monofunctional enzymes nih.gov
Subcellular LocalizationMitochondria researchgate.netCytoplasm (membrane-associated) nih.govCytoplasm nih.gov
Substrate ChannelingPossible between separate enzymes nih.govEfficient channeling within the PutA fusion protein nih.govPossible between separate enzymes nih.gov

Divergence from Glutamic γ-Semialdehyde-Mediated Pathways

The metabolism of amino acids and their corresponding α-keto acids is a cornerstone of cellular biochemistry. While glutamic γ-semialdehyde (GSA), also known as (2S)-2-amino-5-oxopentanoic acid, is a well-characterized intermediate in several metabolic pathways, 5-amino-2-oxovaleric acid represents a structural isomer with distinct metabolic implications. The key difference lies in the position of the carbonyl group: at carbon 5 in GSA (an aldehyde) and at carbon 2 in 5-amino-2-oxovaleric acid (a ketone). This structural variance dictates the enzymatic processes they undergo and their subsequent metabolic fates.

Glutamic γ-semialdehyde is centrally positioned in the catabolism of proline and arginine and is formed from L-ornithine through the action of ornithine δ-aminotransferase (OAT) nih.govwikipedia.orgmdpi.com. GSA exists in a spontaneous equilibrium with its cyclic form, Δ1-pyrroline-5-carboxylate (P5C) nih.gov. This intermediate can then be further metabolized to glutamate by the enzyme P5C dehydrogenase, or converted to proline by P5C reductase.

In contrast, the metabolism of a 2-oxo acid like 5-amino-2-oxovaleric acid follows a different enzymatic logic, characteristic of α-keto acids. Generally, α-keto acids are substrates for dehydrogenases or transaminases. For instance, branched-chain α-keto acid dehydrogenase complex acts on the α-keto acids derived from valine, leucine, and isoleucine nih.gov. In the context of 5-amino-2-oxovaleric acid, its metabolic processing would likely involve enzymes that recognize the α-keto acid moiety, leading to different products than those derived from the aldehyde group of GSA.

The divergence is further highlighted by the types of reactions each compound can undergo. The aldehyde group of GSA is susceptible to oxidation to a carboxylic acid (forming glutamate) or reduction to an alcohol youtube.com. The α-keto group of 5-amino-2-oxovaleric acid, however, would typically undergo oxidative decarboxylation or reductive amination.

A comparative overview of the two compounds is presented below:

FeatureGlutamic γ-Semialdehyde5-Amino-2-oxovaleric acid
Systematic Name (2S)-2-Amino-5-oxopentanoic acid wikipedia.org5-Amino-2-oxopentanoic acid
Functional Groups α-amino group, C5-aldehyde, C1-carboxylic acidC5-amino group, C2-keto group, C1-carboxylic acid
Key Metabolic Origin Ornithine (via OAT) nih.govmdpi.comNot definitively established in provided literature
Primary Metabolic Fate Cyclization to P5C, conversion to glutamate or proline nih.govyoutube.comLikely transamination or oxidative decarboxylation
Key Associated Enzyme Ornithine δ-aminotransferase (OAT) nih.govmdpi.comPutative aminotransferases or dehydrogenases

Broader Context within Ornithine Metabolism and Ornithine δ-Aminotransferase (OAT)

Ornithine δ-aminotransferase (OAT) is a pivotal, pyridoxal-5'-phosphate (PLP)-dependent enzyme that resides in the mitochondrial matrix of most eukaryotes nih.govmdpi.comrupahealth.com. It plays a crucial role in regulating the levels of L-ornithine by catalyzing the transfer of its δ-amino group to α-ketoglutarate, yielding L-glutamate-γ-semialdehyde (GSA) and L-glutamate nih.govnih.govrupahealth.com. This reaction is a key step in the pathway connecting the urea cycle with the metabolism of proline and glutamate mdpi.com.

The reaction catalyzed by OAT follows a "Bi-Bi Ping-Pong" kinetic mechanism nih.gov. In the first half-reaction, L-ornithine binds to the PLP cofactor, forming an external aldimine. The δ-amino group is then transferred to PLP to form pyridoxamine (B1203002) phosphate (B84403) (PMP) and GSA is released mdpi.com. In the second half-reaction, α-ketoglutarate binds and accepts the amino group from PMP, regenerating PLP and releasing L-glutamate nih.gov.

The substrate specificity of OAT is not absolutely restricted to L-ornithine. Studies on human OAT have investigated its activity with alternative substrates. The enzyme's active site, featuring key residues like Tyr55, Arg180, Glu235, and Arg413, is crucial for substrate recognition and catalysis mdpi.com. While OAT demonstrates the highest activity with its natural substrate, L-ornithine, it can also process other molecules, albeit with different efficiencies.

The table below summarizes the kinetic parameters of human OAT with various substrates, illustrating its specificity.

Substratekmax (s-1)Km (mM)kmax/Km (M-1s-1)
L-Ornithine 2.5 ± 0.10.8 ± 0.13100
L-2,4-Diaminobutyric acid 0.40 ± 0.011.9 ± 0.1210
γ-Aminobutyric acid (GABA) 0.0016 ± 0.000113 ± 10.12
5-Aminovaleric acid (AVA) 0.000070 ± 0.0000031.1 ± 0.10.06
Data adapted from studies on human ornithine aminotransferase. nih.gov

Given that 5-amino-2-oxovaleric acid is an isomer of the direct product of the OAT-catalyzed reaction (GSA), its metabolic context is intrinsically linked to ornithine metabolism. Although not a direct product, its formation could potentially occur through the action of other aminotransferases using ornithine or a related metabolite as a substrate. The existence of various aminotransferases with broad substrate specificities suggests that alternative pathways for ornithine metabolism, potentially involving intermediates like 5-amino-2-oxovaleric acid, may exist nih.gov. A deficiency in OAT activity leads to a rare genetic disorder known as gyrate atrophy of the choroid and retina, characterized by a significant accumulation of ornithine in bodily fluids mdpi.commdpi.com. This underscores the critical role of OAT in maintaining metabolic homeostasis.

Advanced Chemical and Biocatalytic Synthesis Methodologies for 5 Amino 2 Oxovaleric Acid Hydrochloride and Its Analogues

Classical Organic Synthesis Approaches to 5-Amino-2-oxovaleric Acid Hydrochloride

Traditional organic synthesis provides robust and scalable methods for producing this compound. These routes often involve multiple steps starting from readily available chemical precursors.

A notable synthetic route to this compound starts from benzoylglycine and succinic anhydride (B1165640). google.com This method involves a two-step process that is efficient and utilizes low-cost starting materials. google.com

The first step is a Dakin-West reaction where benzoylglycine reacts with succinic anhydride in the presence of an organic base and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). google.com This reaction forms an intermediate, benzamido-levulinic acid. google.com In the second step, this intermediate undergoes hydrolysis in the presence of strong acid, typically hydrochloric acid, to cleave the benzoyl protecting group and yield the final product, this compound. google.com This approach is advantageous due to its short reaction sequence and the accessible nature of the precursors. google.com

The efficiency of the classical synthesis of this compound is highly dependent on the optimization of reaction conditions. In the Dakin-West reaction step, the choice of base is crucial. A mixture of triethylamine (B128534) and pyridine (B92270) has been shown to be particularly effective, facilitating a more complete reaction. google.com

Following the initial reaction, purification of the intermediate is achieved by adjusting the pH. The reaction mixture is treated with a basic solution, such as sodium carbonate, and the pH is raised to between 9 and 10. google.com This allows for the separation of non-aqueous soluble impurities via extraction. google.com The aqueous phase, containing the desired product, is then acidified to precipitate the solid benzamido-levulinic acid, which can be collected with high purity. google.com For the final hydrolysis step, heating the intermediate in 30 wt% hydrochloric acid is performed, followed by cooling and crystallization to isolate the this compound. google.com Further purification steps, such as decolorization with activated carbon and recrystallization from a solvent system like acetone (B3395972) and ether, can be employed to achieve high purity of the final product. google.com

Stereoselective Synthesis of Enantiomers and Chiral Derivatives

The synthesis of specific enantiomers of amino acid analogues often requires stereoselective methods. A common strategy involves using a chiral starting material that guides the stereochemistry of the subsequent reactions. For instance, pyroglutamic acid, a chiral lactam, serves as a versatile scaffold for the stereoselective synthesis of conformationally constrained ω-amino acid analogues. nih.gov This approach allows for the control and determination of the stereochemistry of the synthetic intermediates. nih.gov While not specifically detailed for 5-amino-2-oxovaleric acid in the provided context, this principle of using a chiral pool starting material is a fundamental strategy in asymmetric synthesis to produce enantiomerically pure compounds.

Biocatalytic Production of 5-Amino-2-oxovaleric Acid

Biocatalysis offers an environmentally friendly alternative to classical chemical synthesis, often providing high selectivity under mild reaction conditions. Enzymes and whole-cell systems have been engineered for the production of 5-aminovalerate (5AVA), a closely related compound, and other non-standard amino acids. nih.govchemrxiv.org

D-Amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the stereoselective oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia (B1221849) and hydrogen peroxide in the process. nih.govnih.gov This enzyme exhibits absolute stereoselectivity for D-isomers. nih.gov This catalytic function can be harnessed for enantiospecific synthesis. By selecting a suitable D-amino acid precursor, DAAO could theoretically be used to synthesize the corresponding α-keto acid with high enantiopurity. The α-keto acid product is formed when the initial imino acid intermediate is spontaneously hydrolyzed. nih.gov This enzymatic approach provides a potential route for the enantiospecific production of keto acids from racemic mixtures of amino acids, as the enzyme will only act on the D-enantiomer.

Whole-cell biotransformation is a powerful strategy for producing valuable chemicals from renewable feedstocks. researchgate.net Engineered microorganisms, such as Escherichia coli and Corynebacterium glutamicum, have been developed to produce 5-aminovalerate (5AVA), a precursor to nylon 5, from L-lysine. nih.govnih.govfrontiersin.org These systems construct artificial metabolic pathways within the cell.

One such pathway involves the conversion of L-lysine to 5AVA mediated by an L-lysine α-oxidase. nih.govresearchgate.net To improve the efficiency of these whole-cell biocatalysts, various strategies have been employed. For example, pretreatment of E. coli cells with ethanol (B145695) has been shown to significantly enhance the yield of 5AVA. nih.gov Optimization of reaction parameters such as temperature, pH, and substrate concentration is critical for maximizing production. nih.govresearchgate.net In one study, a titer of 50.62 g/L of 5-aminovalerate was achieved from L-lysine hydrochloride using a fed-batch bioconversion process with engineered E. coli. nih.govresearchgate.net Another artificial pathway in E. coli utilized an L-lysine α-oxidase, an α-ketoacid decarboxylase, and an aldehyde dehydrogenase, achieving a final titer of 52.24 g/L of 5AVA. nih.gov A challenge in these oxidative processes is the generation of hydrogen peroxide (H₂O₂), which is toxic to the cells; this is often mitigated by the co-expression of catalase to decompose the H₂O₂. nih.gov

Table 1: Comparison of Whole-Cell Biotransformation Systems for 5-Aminovalerate (5AVA) Production

OrganismKey EnzymesPrecursorProcessFinal Titer (g/L)Yield (mol/mol)Reference
Escherichia coliL-lysine α-oxidaseL-lysine HClFed-batch bioconversion with ethanol pretreatment50.620.84 nih.gov, researchgate.net
Escherichia coliL-Lysine α-oxidase, α-ketoacid decarboxylase, aldehyde dehydrogenaseL-LysineFed-batch biotransformation52.24N/A nih.gov
Corynebacterium glutamicumL-lysine 2-monooxygenase, 5-aminovaleramide amidohydrolaseGlucoseFermentation33.1N/A nih.gov

Rational Design and Synthesis of 5-Amino-2-oxovaleric Acid Analogues for Research

The rational design and synthesis of analogues of 5-amino-2-oxovaleric acid are central to medicinal chemistry and chemical biology. nih.govmdpi.com By systematically modifying the parent structure, researchers can develop novel compounds with tailored properties to probe biological systems, inhibit enzymes, or act as therapeutic agents. This process often involves computational modeling to predict how structural changes will affect binding to a target protein, followed by chemical synthesis and biological evaluation. mdpi.com The goal is to create molecules that can, for example, mimic a transition state, fit into an active site with higher affinity, or possess improved stability or cell permeability.

Modifications at the terminal amino group (C5) and the oxo group (C2) are primary strategies for creating diverse analogues of 5-amino-2-oxovaleric acid. These changes can alter the molecule's charge, polarity, and hydrogen bonding capabilities, significantly impacting its biological activity.

Amino Group (C5) Modifications:

N-Acylation: Reacting the primary amine with acyl chlorides or anhydrides yields N-acyl derivatives. This modification neutralizes the positive charge of the amine and can be used to introduce a variety of functional groups, including fluorescent tags or biotin (B1667282) for affinity purification.

N-Alkylation: The amino group can be mono- or di-alkylated using reductive amination or reaction with alkyl halides. This alters the steric bulk and basicity of the nitrogen atom.

Guanidination: Conversion of the amine to a guanidinium (B1211019) group, which is found in arginine, can enhance interactions with protein domains that recognize positively charged groups through bidentate hydrogen bonds. mdpi.com

Heterocycle Formation: The amino group can be incorporated into a heterocyclic ring system, such as a pyrimidine (B1678525) or a triazole, creating conformationally restricted analogues with potentially novel pharmacological profiles. mdpi.combeilstein-journals.org

Oxo Group (C2) Modifications:

Reduction: The ketone can be stereoselectively reduced to a secondary alcohol, yielding 5-amino-2-hydroxyvaleric acid. This changes the geometry and electronic properties at the C2 position.

Oxime/Hydrazone Formation: Reaction with hydroxylamine (B1172632) or hydrazine (B178648) derivatives converts the oxo group into an oxime or hydrazone. These derivatives can serve as stable mimics of tetrahedral intermediates in enzymatic reactions.

Wittig Reaction: The carbonyl can be converted to an alkene, allowing for the introduction of various substituents at the C2 position.

Table 2: Examples of Functional Group Modifications and Their Potential Research Utility

Position Modification Type Resulting Functional Group Potential Utility
C5-Amino N-Acylation Amide Probe synthesis, alter polarity.
C5-Amino N-Alkylation Secondary/Tertiary Amine Modulate basicity and steric profile.
C5-Amino Heterocycle Formation Pyrimidine, Triazole Create conformationally restricted analogues, explore new receptor interactions. mdpi.combeilstein-journals.org
C2-Oxo Reduction Hydroxyl Mimic reduced substrates, alter hydrogen bonding.
C2-Oxo Oxime Formation Oxime Create stable enzyme inhibitors, mimic transition states.

Beyond simple functional group modification, the entire 5-amino-2-oxovaleric acid scaffold can be derivatized to create sophisticated biochemical probes. These probes are designed to interact with and report on biological systems, enabling the study of enzyme mechanisms, protein-ligand interactions, and metabolic pathways. semanticscholar.org

Key strategies for scaffold derivatization include:

Fluorogenic Probes: A fluorophore and a quencher can be attached to the scaffold in such a way that the molecule is non-fluorescent. Upon enzymatic cleavage at a specific site on the scaffold, the fluorophore is released from the quencher, producing a fluorescent signal. This allows for real-time monitoring of enzyme activity.

Affinity-Based Probes: The scaffold can be functionalized with a reactive group (a "warhead") that forms a covalent bond with a nearby amino acid residue in an enzyme's active site. An attached reporter tag, such as biotin or a fluorescent dye, then allows for the isolation and identification of the target enzyme.

Photo-Crosslinking Probes: Incorporation of a photo-activatable group, like a diazirine or an aryl azide, allows the analogue to bind non-covalently to its target protein. Upon exposure to UV light, the probe forms a covalent crosslink, permanently labeling the interacting protein for subsequent analysis.

Radical-Based Modifications: Radical reactions can be used to functionalize the carbon backbone of amino acid scaffolds. For example, light-mediated processes can generate radical intermediates that cyclize or add to other molecules, creating complex heterocyclic γ-amino acid derivatives for use as probes or building blocks. nih.gov

Table 3: Types of Biochemical Probes Based on the 5-Amino-2-oxovaleric Acid Scaffold

Probe Type Key Feature Mechanism of Action Research Application
Fluorogenic Substrate Fluorophore-Quencher Pair Enzymatic cleavage separates fluorophore from quencher, activating fluorescence. Real-time enzyme activity assays.
Affinity-Based Probe Reactive Warhead + Reporter Tag Covalent modification of the active site, followed by detection via the reporter. Enzyme target identification and validation.
Photo-Crosslinking Probe Photo-activatable Group UV light activation creates a covalent bond with the binding partner. Identifying unknown protein-ligand interactions.
Radical-Derived Probe Complex Heterocycle Radical cyclization creates a unique scaffold for exploring binding pockets. Synthesis of novel γ-amino acid analogues and probes. nih.gov

Sophisticated Analytical and Spectroscopic Characterization of 5 Amino 2 Oxovaleric Acid in Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 5-Amino-2-oxovaleric acid from intricate mixtures, a critical prerequisite for its accurate measurement. The choice between gas and liquid chromatography is dictated by the sample matrix, the required sensitivity, and the specific research question.

Gas chromatography is a powerful technique for profiling α-keto acids, but it requires chemical modification of these nonvolatile compounds to make them suitable for analysis. dss.go.th The inherent challenge with α-keto acids, including 5-Amino-2-oxovaleric acid, is their low volatility and thermal instability, which can lead to decarboxylation at the high temperatures used in GC. mdpi.com To overcome this, derivatization is a mandatory step.

Common derivatization strategies involve converting the keto and carboxyl groups into more volatile and stable functional groups. dss.go.thmdpi.com One established method is the conversion of α-keto acids into their quinoxalinol derivatives by reacting them with o-phenylenediamine. nih.gov These derivatives can then be further silylated, for instance with bis-(trimethylsilyl)trifluoroacetamide (BSTFA), to create trimethylsilyl (B98337) (TMS)-quinoxalinols, which exhibit excellent chromatographic properties and can be detected with high sensitivity using a flame ionization detector (FID) or a nitrogen-selective detector. nih.govtandfonline.comoup.com Other approaches include derivatization with 1,2-propylenediamine, which has been successfully used for the GC separation of various α-keto acids on columns like the HP-5. asianpubs.org

The selection of the derivatization reagent and GC column is critical for achieving optimal separation from other structurally similar metabolites. nih.govresearchgate.net For instance, a Chirasil-L-Val capillary column is often used for the chiral separation of amino acid derivatives, a technique that could be adapted for related compounds. nih.gov

Table 1: Exemplary GC Methods for α-Keto Acid Analysis

Parameter Method 1: Quinoxalinol-TMS Derivatives Method 2: 1,2-Propylenediamine Derivatives
Derivatization Reagent(s) o-phenylenediamine, bis-(trimethylsilyl)trifluoroacetamide (BSTFA) 1,2-propylenediamine
Column Type Trifluoropropyl silicone packed column nih.gov HP-5 (5% phenyl methyl siloxane) asianpubs.org
Detector Flame Ionization Detector (FID) or Nitrogen-Selective Detector tandfonline.com Flame Ionization Detector (FID) asianpubs.org

| Key Advantage | High sensitivity and good separation of derivatives from blood-derived substances. nih.gov | Effective for separating a range of α-keto acids in pharmaceutical preparations. asianpubs.org |

This table provides a summary of common approaches; specific conditions must be optimized for 5-Amino-2-oxovaleric acid.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of amino acids and keto acids in physiological fluids and other complex samples. nih.govbevital.no Unlike GC, HPLC analysis can often be performed on underivatized molecules, but pre-column derivatization is frequently employed to enhance detection sensitivity, especially when using UV-Vis or fluorescence detectors. nih.govnih.gov

For compounds containing a primary amine group like 5-Amino-2-oxovaleric acid, derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol is a popular method. nih.govnih.gov This reaction produces highly fluorescent isoindole derivatives, allowing for detection at very low concentrations. nih.gov Reversed-phase HPLC (RP-HPLC) on C18 columns is the most common separation mode. nih.govnih.gov The method's performance is evaluated through validation parameters such as linearity, accuracy, precision, and recovery to ensure reliable quantification. nih.govnih.gov For example, a validated HPLC method for plasma amino acids showed linearity from 5 to 1000 μmol/L with recovery between 91 and 108%. nih.gov

The choice of mobile phase, often a gradient mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve separation from interfering compounds. nih.govnih.gov

Table 2: Typical HPLC System Parameters for Amino and Keto Acid Analysis

Parameter OPA-Derivatized Amino Acids Underivatized 5-Aminosalicylic Acid (a related compound)
Derivatization Pre-column with o-phthalaldehyde (OPA) and a thiol (e.g., 3-mercaptopropionic acid) nih.gov None
Column Reversed-phase C18 nih.gov Reversed-phase C18 nih.gov
Mobile Phase Gradient elution with potassium phosphate (B84403) buffer and acetonitrile/water mixture. nih.gov Isocratic elution with acetic acid buffer and acetonitrile. nih.gov
Detection Fluorescence Detector nih.gov Tandem Mass Spectrometry (MS/MS) nih.gov

| LLOQ | ~5 μmol/L nih.gov | 50 ng/mL nih.gov |

This table illustrates common HPLC setups. LLOQ: Lower Limit of Quantification.

Mass Spectrometry (MS) for Molecular Identification and Metabolomics

Mass spectrometry is an indispensable tool for the analysis of 5-Amino-2-oxovaleric acid, providing definitive molecular weight information and structural details. It is often coupled with a chromatographic system (GC-MS or LC-MS) to analyze complex mixtures in the field of metabolomics. mdpi.comuah.edu

While MS is inherently sensitive, derivatization is a key strategy to improve the analysis of challenging metabolites like α-keto acids. mdpi.com The goals of derivatization for LC-MS are to enhance chromatographic retention on reversed-phase columns, improve ionization efficiency in the MS source, and increase the stability of the analyte. nih.gov

Several reagents have been developed for this purpose. For keto-functional groups, reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used to form stable oxime derivatives that are readily analyzed by LC-MS/MS. researchgate.net Phenylhydrazine has been proposed to quench and derivatize α-keto acids, enhancing the MS signal and improving chromatographic retention. mdpi.com For the amine functional group, reagents such as dansyl chloride and 9-fluorenylmethyl chloroformate (Fmoc-Cl) are effective, imparting properties that lead to high ionization efficiency. nih.govresearchgate.net The choice of reagent depends on the specific analytical goal and the desired properties of the resulting derivative. nih.gov

Table 3: Derivatization Reagents for Enhanced LC-MS Analysis

Reagent Target Functional Group(s) Key Advantages
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Keto Simple procedure, good reproducibility and recovery, low limit of detection. researchgate.net
2-Hydrazinoquinoline (HQ) Keto, Carboxyl Reacts with ketones, aldehydes, and carboxylic acids for simultaneous analysis; improves hydrophobicity for RPLC. nih.gov
Dansyl Chloride (Dansyl-Cl) Amino Versatile, produces fluorescent derivatives with high ionization efficiency. nih.gov

| Phenylhydrazine (PH) | Keto | Stabilizes reactive α-keto acids and enhances MS signal and chromatographic retention. mdpi.com |

This table highlights a selection of derivatization agents and their benefits for MS-based detection.

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and structural information, making it a powerful tool for confirming the identity of 5-Amino-2-oxovaleric acid. nih.gov In an MS/MS experiment, a specific ion (the precursor ion), corresponding to the molecular weight of the derivatized or underivatized analyte, is selected and fragmented. This fragmentation process, often achieved through higher-energy collisional dissociation (HCD), produces a unique pattern of product ions. nih.gov

This fragmentation pattern serves as a molecular fingerprint, allowing for highly confident identification of the compound. nih.gov Furthermore, MS/MS can be operated in Multiple Reaction Monitoring (MRM) mode, where the instrument is set to detect specific transitions from a precursor ion to one or more product ions. nih.gov This technique is exceptionally selective and sensitive, enabling the quantification of the target analyte even in very complex biological matrices with minimal interference. nih.govresearchgate.net For instance, the analysis of a related compound, 5-aminosalicylic acid, used MRM transitions of m/z 152→108 for quantification. nih.gov The specific fragmentation pattern of 5-Amino-2-oxovaleric acid would depend on the ionization mode and whether it has been derivatized.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including 5-Amino-2-oxovaleric acid. It provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov While direct experimental NMR data for 5-Amino-2-oxovaleric acid is not widely published, its structure can be confidently assigned by applying fundamental NMR principles and comparing spectral data with those of structurally similar compounds like 5-aminovaleric acid and 2-oxovaleric acid. bmrb.iocolumbia.edu

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment (chemical shift), their proximity to one another (spin-spin coupling), and their relative numbers (integration). For 5-Amino-2-oxovaleric acid, one would expect distinct signals for the protons on the carbons adjacent to the amine group (C5), the ketone group (C3), and the intermediate methylene (B1212753) group (C4).

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. nih.gov Distinct signals would be expected for the carbonyl carbon of the carboxylic acid (C1), the carbonyl carbon of the ketone (C2), and the three methylene carbons of the alkyl chain (C3, C4, C5). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. bmrb.io

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. bmrb.io COSY identifies neighboring protons, while HSQC correlates protons directly to the carbons they are attached to. HMBC reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the complete molecular structure and unambiguously assigning all signals.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 5-Amino-2-oxovaleric Acid

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
C1 (-COOH) ~10-12 (broad s) ~175-185 Carboxylic acid proton is often broad or exchanges with D₂O.
C2 (=O) - ~200-210 Ketone carbonyl carbon, no attached proton.
C3 (-CH₂-) ~2.8-3.0 (t) ~35-45 Adjacent to the ketone.
C4 (-CH₂-) ~1.8-2.0 (quint) ~20-30 Methylene group between C3 and C5.

| C5 (-CH₂-NH₂) | ~3.0-3.2 (t) | ~40-50 | Adjacent to the amino group. |

Note: These are estimated values based on analogous structures and general NMR principles. bmrb.iocolumbia.edu Actual shifts are dependent on the solvent and pH. s = singlet, t = triplet, quint = quintet.

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is generated. For 5-Amino-2-oxovaleric acid hydrochloride, the IR spectrum is characterized by absorption bands corresponding to its primary amine hydrochloride, ketone, and carboxylic acid moieties.

The primary amine group, protonated due to the hydrochloride salt form, gives rise to a strong and broad absorption envelope for N-H stretching vibrations, typically observed in the 3200 to 2800 cm⁻¹ range. spectroscopyonline.com This broadness is a result of extensive hydrogen bonding. researchgate.netcdnsciencepub.com Additionally, asymmetric and symmetric bending vibrations for the -NH₃⁺ group are expected to appear between 1625-1560 cm⁻¹ and 1550-1500 cm⁻¹, respectively. spectroscopyonline.com

The ketone functional group, specifically an α-keto group, is characterized by a strong C=O stretching absorption. Studies on related α-keto acids, such as 2-oxovaleric acid, show this peak appearing around 1700-1720 cm⁻¹. nih.gov The position of this band can be influenced by conjugation and hydrogen bonding. uobabylon.edu.iq

The carboxylic acid functional group presents two main characteristic absorptions. The C=O carbonyl stretch is very strong and intense, typically appearing around 1710 cm⁻¹ for simple carboxylic acids, but can be as high as 1735 cm⁻¹ in esters. uobabylon.edu.iq This band often overlaps with the ketone carbonyl stretch in α-keto acids. The second key feature is the O-H stretch, which is exceptionally broad and centered around 3000 cm⁻¹, often obscuring the C-H stretching region due to strong hydrogen bonding. uobabylon.edu.iq

The C-N stretching vibration for an aliphatic amine is typically found in the 1250–1020 cm⁻¹ region. orgchemboulder.com The spectrum would also contain bands for C-H stretching from the aliphatic chain, which are expected just below 3000 cm⁻¹. vscht.cz

The following table summarizes the expected characteristic IR absorption bands for the functional groups present in this compound.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Amine Hydrochloride (-NH₃⁺) N-H Stretch2800 - 3200Strong, Broad
Asymmetric N-H Bend1560 - 1625Medium
Symmetric N-H Bend1500 - 1550Medium
α-Ketone (>C=O) C=O Stretch1700 - 1725Strong
Carboxylic Acid (-COOH) O-H Stretch2500 - 3300Very Broad
C=O Stretch1700 - 1725Strong
Alkyl Chain (-CH₂-) C-H Stretch2850 - 2960Medium
Carbon-Nitrogen Bond (C-N) C-N Stretch1020 - 1250Medium to Weak

This table is a compilation of expected ranges from general spectroscopic data. spectroscopyonline.comuobabylon.edu.iqorgchemboulder.com Actual peak positions can vary based on the specific molecular environment, physical state of the sample, and instrument.

Application of Analytical Methods in Investigating Oxidative Modifications of Related Amino Acids

The study of oxidative modifications of amino acids is crucial for understanding various biological processes and pathologies. While direct studies on 5-Amino-2-oxovaleric acid are limited, the analytical methods used to investigate structurally related amino acids, such as proline and ornithine, provide a clear framework for how such research would be conducted. These methods are essential for identifying and quantifying modified products, often present at low concentrations within complex biological matrices.

Proline: Proline is structurally related to 5-Amino-2-oxovaleric acid, and its oxidative modification, particularly hydroxylation, is a key post-translational modification. High-resolution mass spectrometry (MS) has become an indispensable tool in this field. nih.gov Proteomic analyses use immunoaffinity purification to isolate proteins containing hydroxylated proline, which are then digested and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the precise identification of hydroxylation sites on proteins. nih.gov Electrochemical methods have also been developed for the site-selective modification of proline residues in peptides, where anodic oxidation generates an iminium cation that can be trapped by nucleophiles, allowing for the introduction of functional groups. electrochem.org

Ornithine: Ornithine, an amino acid involved in the urea (B33335) cycle, can undergo N-hydroxylation, an important step in the biosynthesis of certain siderophores. To study this oxidative modification, researchers use a combination of analytical techniques. The enzymatic conversion of ornithine to N-hydroxyornithine can be monitored by measuring the consumption of co-substrates like NADPH or oxygen. mdpi.comnih.gov The hydroxylated product itself can be quantified using specific assays, such as the Csaky iodine oxidation assay, or by derivatization followed by chromatographic analysis. mdpi.com For instance, the product can be derivatized with 9-fluorenylmethyl chloroformate (Fmoc-Cl) and then separated and quantified using high-performance liquid chromatography (HPLC). nih.gov

5-Aminolevulinic Acid (5-ALA): As a close structural analog, the analytical methods for 5-ALA are highly relevant. 5-ALA is an aminoketone and a precursor in heme biosynthesis. frontiersin.org Its quantification in biological fluids like urine is often performed using gas chromatography-mass spectrometry (GC-MS) after derivatization. nih.gov More recently, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed, offering high sensitivity and specificity without the need for derivatization, enabling the detection of concentrations as low as 5.0 ng/mL. oup.com

The table below outlines common analytical methods applied to the study of these related amino acids and their oxidative modifications.

Analytical MethodApplicationAnalyte/ModificationKey Findings/Purpose
LC-MS/MS ProteomicsProline HydroxylationIdentification of 562 hydroxylation sites in HeLa cells, revealing roles in mRNA processing and stress response. nih.gov
UPLC-MS/MS Quantification5-Aminolevulinic AcidRapid and sensitive quantification in pharmaceutical formulations and biological media. oup.com
GC-MS Quantification5-Aminolevulinic AcidMeasurement in urine for clinical diagnostics after derivatization. nih.gov
HPLC with Derivatization Product QuantificationN-hydroxyornithineSeparation and quantification of the hydroxylated product after reaction with Fmoc-Cl. nih.gov
Electrochemical Oxidation Synthetic ModificationProline ResiduesAnodic generation of iminium cations for the introduction of new functional groups. electrochem.org
Spectrophotometric Assay Enzyme KineticsOrnithine HydroxylationMeasuring NADPH oxidation to determine enzyme activity and substrate specificity. nih.gov

These sophisticated analytical strategies underscore the capability of modern chemical research to elucidate the subtle but significant oxidative modifications of amino acids, providing deep insights into their biochemical roles and pathways.

Computational Chemistry and Molecular Modeling of 5 Amino 2 Oxovaleric Acid Interactions

Ligand-Protein Docking Simulations to Predict Binding Modes

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. This method is instrumental in understanding the interactions that govern the biological function of 5-Amino-2-oxovaleric acid and its analogues.

5-Amino-2-oxovaleric acid is a key precursor in the biosynthesis of tetrapyrroles, such as heme and chlorophyll. nih.gov Its metabolic pathway involves several critical enzymes. Computational studies, particularly docking simulations and combined quantum mechanics/molecular mechanics (QM/MM) methods, have been employed to elucidate the interactions between 5-ALA and these enzymes. diva-portal.org

One of the most studied enzymes is Porphobilinogen Synthase (PBGS) , also known as δ-aminolevulinic acid dehydratase (ALAD) . This enzyme catalyzes the condensation of two molecules of 5-ALA to form porphobilinogen. nih.govwikipedia.org Docking studies have been used to understand how inhibitors bind to ALAD. For instance, a computational investigation into the inhibition of human δ-AlaD by diphenyl diselenide (DPDS) and its metabolite, phenylseleninic acid (PSA), used molecular docking to predict their binding modes. nih.gov The simulations revealed that these inhibitors likely bind in the active site, interacting with crucial cysteine residues (Cys122 and Cys124). nih.govnih.gov These in silico findings help explain the mechanism of enzyme inhibition at an atomic level and are consistent with experimental observations. nih.gov

Further computational work using DFT and QM/MM methodologies has explored the reaction mechanism of PBGS, determining the energy barrier for the rate-limiting step to be 19.4 kcal/mol. diva-portal.org Similar studies have also been performed on Uroporphyrinogen III decarboxylase (UROD) , another enzyme in the heme synthesis pathway, to understand its decarboxylation mechanism. diva-portal.org

Enzyme TargetInteracting Residues (Predicted)Computational MethodKey FindingReference
δ-aminolevulinic acid dehydratase (ALAD/PBGS)Cys122, Cys124Molecular DockingPrediction of inhibitor binding mode nih.gov
Porphobilinogen Synthase (PBGS)Not specifiedQM/MM, DFTCalculated energy barrier for rate-limiting step diva-portal.org
Uroporphyrinogen III Decarboxylase (UROD)Not specifiedQM/MM, DFTElucidation of the first decarboxylation step mechanism diva-portal.org

The therapeutic application of 5-Amino-2-oxovaleric acid, particularly in photodynamic therapy (PDT), is often limited by its hydrophilic nature, which restricts its passage through cell membranes. nih.govresearchgate.net To overcome this, various analogues, mainly esters, have been synthesized to enhance lipophilicity and improve cellular uptake. nih.govresearchgate.net

Computational modeling is used to explore how these modifications affect interactions with potential biological targets, such as membrane transporters or enzymes. For example, the design of ALA-pseudopeptides was based on the differential expression of aminopeptidases in tumor vasculature, with the hypothesis that these analogues could be selectively cleaved at the target site. researchgate.net Docking simulations can be used to predict the binding affinity of these analogues to the active sites of such enzymes, guiding the design of more effective and selective prodrugs.

While specific receptor docking studies for 5-ALA analogues are not as extensively documented as for other drug classes, the principles of computational screening are applicable. For instance, a study on a glutamine-valproic acid derivative, (S)-5-amino-2-(heptan-4-ylamino)-5-oxopentanoic acid, used docking to show it could reach the catalytic site of its target enzyme, histone deacetylase 8 (HDAC8). nih.gov A similar approach can be applied to novel 5-Amino-2-oxovaleric acid analogues to predict their interactions with various receptors or transporters, such as the GABA transporters, which are considered a potential route for cellular uptake due to structural similarities between 5-ALA and GABA. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.gov This technique allows for the exploration of the conformational landscape of a molecule like 5-Amino-2-oxovaleric acid and its stability in different environments.

MD simulations have been specifically applied to study the behavior of 5-ALA and its ester derivatives within a lipid bilayer, mimicking a cell membrane. diva-portal.org These simulations provide detailed information on how the molecule and its analogues orient themselves and move across the membrane. By calculating the potential of mean force (PMF) for the translocation process, researchers can predict the permeability of these compounds. A key finding from these studies is that the methyl ester of 5-ALA exhibits a significantly higher permeability constant compared to 5-ALA itself, which is consistent with experimental observations of its enhanced efficacy in PDT. diva-portal.org This demonstrates the utility of MD simulations in predicting how structural modifications can influence the pharmacokinetic properties of a drug.

CompoundSimulation EnvironmentKey FindingReference
5-Amino-2-oxovaleric acid (5-ALA)Lipid BilayerLower membrane permeability diva-portal.org
Methyl-5-aminolevulinate (Me-5-ALA)Lipid BilayerHighest permeability constant (P = 52.8 cm/s) diva-portal.org

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules. diva-portal.org These methods provide fundamental insights that are not accessible through classical molecular mechanics.

For 5-Amino-2-oxovaleric acid, DFT calculations have been extensively used to study its structural and energetic properties. diva-portal.org Researchers have determined the relative stabilities of 5-ALA compared to its different enol tautomers, finding the keto form to be the most stable. diva-portal.org These calculations also shed light on the keto-enol tautomerization mechanism, proposing a self-catalysis pathway as the most probable. diva-portal.org

Furthermore, quantum chemical calculations have been applied to understand the hydrolysis of 5-ALA esters, revealing that the reaction is more spontaneous for esters with longer alkyl chains. diva-portal.org This information is vital for the design of prodrugs that can effectively release the active 5-ALA molecule inside the target cells. The application of these methods to model enzymatic reaction pathways, such as those catalyzed by PBGS and UROD, provides detailed mechanistic insights, including the identification of transition states and the calculation of reaction energy barriers. diva-portal.org

Structure-Activity Relationship (SAR) Studies for 5-Amino-2-oxovaleric Acid Analogues

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For 5-Amino-2-oxovaleric acid, these studies have been pivotal in the development of more effective derivatives for photodynamic therapy and diagnosis. researchgate.netrsc.org

The primary focus of SAR studies on 5-ALA has been the esterification of its carboxylic acid group to increase lipophilicity and, consequently, cellular uptake and protoporphyrin IX (PpIX) accumulation. researchgate.net

Key findings from SAR studies include:

Effect of Alkyl Chain Length: Esterification of 5-ALA with aliphatic alcohols has a significant impact on PpIX production. Esters with short chains (up to C4) tend to induce lower porphyrin accumulation than 5-ALA itself. In contrast, esters with longer chains (C6 or longer) lead to a greater synthesis of porphyrin. researchgate.net

Effect of Chain Branching: The presence of a branch point in the alcohol moiety, particularly near the ester linkage, can hinder the access of the analogue to the active site of cellular esterases. This steric hindrance results in lower cleavage of the ester and reduced PpIX production. researchgate.net

Lipophilicity and Efficacy: Two prominent derivatives that have emerged from these studies are methylaminolevulinate (MAL) and hexylaminolevulinate (HAL). nih.govresearchgate.net HAL, being more lipophilic than MAL, has shown improved efficacy in certain applications, which underscores the importance of optimizing the physicochemical properties of the analogues for specific clinical indications. nih.gov

These SAR studies, often complemented by the computational methods described above, provide a rational basis for designing the next generation of 5-Amino-2-oxovaleric acid derivatives with enhanced therapeutic profiles. researchgate.net

Future Directions in 5-Amino-2-oxovaleric Acid Research: An Overview of Emerging Avenues

While the body of research specifically focused on 5-Amino-2-oxovaleric acid hydrochloride is currently limited in the public domain, the broader fields of metabolomics and biocatalysis provide a framework for potential future investigations into this and related compounds. This article outlines prospective research directions based on established scientific principles in analogous areas of study.

Future Directions and Emerging Avenues in 5 Amino 2 Oxovaleric Acid Research

Significant exploration is required to understand the full potential of 5-Amino-2-oxovaleric acid. Future research will likely focus on delineating its metabolic significance, developing biotechnological applications, creating tools for its study, and assessing its utility as a biomarker in non-clinical settings.

Currently, detailed metabolic pathways and specific physiological functions of 5-Amino-2-oxovaleric acid are not well-documented in publicly available scientific literature. As a 2-oxo acid, it belongs to a class of compounds that are pivotal intermediates in cellular metabolism. kegg.jp These molecules, including well-known examples like pyruvate (B1213749) and oxaloacetate, are central to energy production and biosynthesis. kegg.jpwikilectures.eu

Future research may aim to identify the enzymes that produce and consume 5-Amino-2-oxovaleric acid and its role within the broader network of amino acid metabolism. youtube.com Amino acids and their metabolites are not only building blocks for proteins but also act as signaling molecules and precursors for a host of biologically important compounds. ebi.ac.uk Investigations could explore its potential connections to the catabolism of amino acids like lysine (B10760008) or its involvement in pathways that are not yet fully characterized. jci.orgmdpi.com Understanding these fundamental aspects is the first step toward elucidating any potential physiological or pathophysiological significance.

Enzyme engineering has become a cornerstone of modern biotechnology, enabling the production of valuable chemicals through sustainable biocatalytic processes. nih.gov This field leverages techniques like directed evolution and rational design to create enzymes with enhanced stability, activity, and specificity for desired reactions. nih.gov

For a compound like 5-Amino-2-oxovaleric acid, future enzyme engineering efforts could be directed towards several goals:

Novel Synthesis Routes: Designing and optimizing enzymes, such as transaminases or oxidases, to produce 5-Amino-2-oxovaleric acid from inexpensive and readily available precursors.

Improved Production Efficiency: Enhancing the catalytic efficiency and stability of enzymes involved in its synthesis to make potential biotechnological production economically viable.

Creation of Derivatives: Using engineered enzymes as biocatalysts to convert 5-Amino-2-oxovaleric acid into other valuable chemical entities.

The development of machine learning-guided platforms is accelerating the pace of enzyme engineering, allowing for the rapid screening of vast libraries of enzyme variants to identify candidates with desired properties. nih.gov

To understand the metabolic fate of a compound within a cell or organism, researchers rely on advanced chemical probes. These tools, often analogs of the metabolite of interest, carry reporter tags (e.g., fluorescent molecules or isotopes) that allow for their detection and tracking.

For 5-Amino-2-oxovaleric acid, future research could focus on the design and synthesis of such probes. Methodologies like activity-based protein profiling (ABPP) use reactive probes to identify and characterize the enzymes that interact with a particular metabolite. nih.gov The development of probes for 5-Amino-2-oxovaleric acid would be instrumental in:

Identifying the specific enzymes and proteins that bind to or metabolize it.

Visualizing its distribution within cells and tissues.

Quantifying its flux through various metabolic pathways.

These insights are crucial for building a comprehensive picture of the compound's biological roles.

Metabolites in biological fluids can serve as biomarkers that reflect the physiological state of an organism. Alterations in the levels of specific metabolites have been linked to various conditions in academic research. For instance, studies have identified 2-aminoadipic acid, a related amino acid derivative, as a potential biomarker for metabolic disease risk in non-clinical studies. nih.gov

The exploration of 5-Amino-2-oxovaleric acid as a potential biomarker in non-clinical academic research would involve:

Developing sensitive and specific analytical methods for its detection and quantification in biological samples.

Conducting metabolomic studies in model organisms to determine if its levels change in response to different physiological or experimental conditions.

Investigating potential correlations between the concentration of 5-Amino-2-oxovaleric acid and specific cellular processes or phenotypes.

Such studies could reveal whether this compound has potential as an indicator of metabolic state or cellular stress in a research context.

Below is a data table summarizing potential research avenues for 5-Amino-2-oxovaleric acid.

Research AreaKey ObjectivesPotential Methodologies
Metabolic Role Identify synthesis and degradation pathways; determine physiological function.Metabolomics, isotope tracing, genetic screening.
Enzyme Engineering Develop biocatalytic synthesis routes; create novel derivatives.Directed evolution, rational design, machine learning-guided screening.
Advanced Probes Trace metabolic fate; identify interacting proteins.Synthesis of tagged chemical probes, activity-based protein profiling.
Biomarker Potential Correlate levels with physiological states in model organisms.Mass spectrometry-based metabolomics, analytical method development.

Q & A

Q. What are the established synthetic routes for 5-amino-2-oxovaleric acid hydrochloride (ALA HCl), and how do reaction conditions influence yield and purity?

ALA HCl synthesis typically involves multi-step organic reactions. Key methods include enzymatic catalysis (e.g., using δ-aminolevulinic acid synthase) and chemical synthesis via condensation of glycine with succinic semialdehyde. Reaction parameters such as pH, temperature, and catalyst selection critically impact product purity. For example, Shrestha-Dawadi et al. (2003) optimized enzymatic pathways to reduce by-products, while Ha et al. (1994) reported improved yields using novel catalysts in anhydrous conditions . Post-synthesis purification via recrystallization or chromatography is essential to achieve >95% purity for research applications.

Q. Which analytical methods are validated for quantifying ALA HCl in experimental matrices?

High-performance liquid chromatography (HPLC) with UV detection (207 nm) is widely used. A validated method employs a C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of 0.03 M KH₂PO₄ and methanol (70:30 v/v), achieving linearity in the 1.09–10.90 μg/mL range (r² = 0.9999) . For deuterated analogs (e.g., 5-amino-4-oxopentanoic-2,2-d₂ acid HCl), mass spectrometry (LC-MS) is recommended to distinguish isotopic peaks and confirm structural integrity .

Q. How should ALA HCl be stored to maintain stability, and what degradation products form under suboptimal conditions?

Store ALA HCl in sealed containers at 2–8°C, protected from light and moisture. Prolonged exposure to acidic environments (pH < 4) or heat (>40°C) accelerates hydrolysis, generating 4-oxopentanoic acid and ammonium chloride. Solubility data indicate stability in PBS (pH 7.2; 5 mg/mL) and DMSO (5 mg/mL) for ≤72 hours at 25°C .

Advanced Research Questions

Q. How can researchers design robust in vivo studies to evaluate ALA HCl’s therapeutic efficacy in disease models?

A randomized, controlled Phase 2 study template (e.g., for dermatological applications) includes:

  • Dose optimization : Test 10–100 mg/kg/day in preclinical models, adjusting based on pharmacokinetic profiling.
  • Endpoint selection : Use histopathology (e.g., epidermal thickness reduction) and biomarkers (e.g., protoporphyrin IX accumulation) .
  • Control groups : Include vehicle (e.g., PBS) and positive controls (e.g., existing therapeutics like methyl aminolevulinate). Statistical power analysis (n ≥ 8/group) minimizes Type II errors in efficacy assessment .

Q. How should contradictory data on ALA HCl’s pharmacological activity be resolved?

Discrepancies often arise from synthesis variability (e.g., impurities in non-GMP batches) or model-specific responses. Mitigation strategies include:

  • Batch validation : Use HPLC and NMR to confirm purity (>98%) and structural consistency.
  • Cross-model replication : Test hypotheses in both cell lines (e.g., HaCaT keratinocytes) and animal models (e.g., db/db mice for diabetic complications) .
  • Mechanistic studies : Employ RNA-seq or proteomics to identify off-target effects or pathway crosstalk .

Q. What safety protocols are critical when handling ALA HCl in laboratory settings?

ALA HCl is classified as a skin/eye irritant (GHS Category 2). Required precautions:

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for weighing or dissolving powders to avoid inhalation of particulates .
  • Spill management : Collect solids mechanically (avoid water jets) and dispose as hazardous waste . Emergency procedures mandate rinsing exposed skin/eyes with water for ≥15 minutes and seeking medical evaluation for persistent symptoms .

Methodological Notes

  • Synthesis Optimization : Reference kinetic studies (e.g., Pace et al., 2009) to scale reactions without compromising enantiomeric purity .
  • Data Reproducibility : Archive raw chromatograms and spectral data (e.g., UV-Vis, FTIR) for peer review .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including IACUC approval and 3R principles (Replacement, Reduction, Refinement) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.